(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one (1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Brand Name: Vulcanchem
CAS No.: 108439-88-9
VCID: VC0014273
InChI: InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
SMILES: C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H14O5
Molecular Weight: 322.3 g/mol

(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one

CAS No.: 108439-88-9

Reference Standards

VCID: VC0014273

Molecular Formula: C19H14O5

Molecular Weight: 322.3 g/mol

(1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one - 108439-88-9

CAS No. 108439-88-9
Product Name (1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Molecular Formula C19H14O5
Molecular Weight 322.3 g/mol
IUPAC Name (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Standard InChI InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
Standard InChIKey UHDVKUQJNWLHLT-IJIVKGSJSA-N
Isomeric SMILES C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3
SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Synonyms (1E,4E)-1,5-Bis(1,3-benzodioxol-5-yl)-1,4-pentadien-3-one;
PubChem Compound 5399013
Last Modified Nov 11 2021
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